molecular formula C12H11NO2S B1325147 (2-Benzyl-1,3-thiazol-4-yl)acetic acid CAS No. 858486-04-1

(2-Benzyl-1,3-thiazol-4-yl)acetic acid

Cat. No.: B1325147
CAS No.: 858486-04-1
M. Wt: 233.29 g/mol
InChI Key: UJRCHAXRBQIJNK-UHFFFAOYSA-N
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Description

(2-Benzyl-1,3-thiazol-4-yl)acetic acid is an organic compound with the molecular formula C₁₂H₁₁NO₂S and a molecular weight of 233.29 g/mol It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Biochemical Analysis

Biochemical Properties

(2-Benzyl-1,3-thiazol-4-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to inhibit enzymes like dihydropteroate synthetase (DHPS), which is crucial for folate synthesis in bacterial cells . This inhibition leads to a bacteriostatic effect, preventing bacterial cell division .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to exhibit cytotoxic activity against human tumor cell lines, including prostate cancer cells . The compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The thiazole ring in the compound allows it to interact with nucleophilic sites on enzymes, leading to enzyme inhibition . Additionally, the compound can modulate gene expression by affecting transcription factors and signaling pathways involved in cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways, leading to altered cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various tissues, where it accumulates and exerts its effects . Its localization within cells can influence its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzyl-1,3-thiazol-4-yl)acetic acid typically involves the reaction of benzyl bromide with thiazole-4-acetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Benzyl-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Benzyl-1,3-thiazol-4-yl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    (2-Aminothiazol-4-yl)acetic acid: Similar structure but with an amino group at the C-2 position.

    (2-Benzyl-1,3-thiazol-4-yl)acetic acid methyl ester: A methyl ester derivative of the parent compound.

    This compound ethyl ester: An ethyl ester derivative of the parent compound.

Uniqueness

This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Properties

IUPAC Name

2-(2-benzyl-1,3-thiazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c14-12(15)7-10-8-16-11(13-10)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRCHAXRBQIJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858486-04-1
Record name 2-(2-benzyl-1,3-thiazol-4-yl)acetic acid
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